9-Mesityl-10-methylacridin-10-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Mesityl-10-methylacridin-10-ium iodide is a chemical compound with the molecular formula C23H22IN. It is known for its unique structural properties and has been studied for various applications in scientific research. The compound is characterized by the presence of a mesityl group and a methylacridinium ion, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Mesityl-10-methylacridin-10-ium iodide typically involves the reaction of 9-mesityl-10-methylacridine with an iodinating agent. One common method includes the use of iodine in the presence of an oxidizing agent to facilitate the iodination process. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Mesityl-10-methylacridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light irradiation.
Reduction: It can also undergo reduction reactions, although these are less commonly reported.
Substitution: The mesityl group in the compound can be involved in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and visible light as a catalyst.
Substitution: Strong nucleophiles such as halides or alkoxides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroperoxides, while substitution reactions can result in the replacement of the mesityl group with other functional groups .
Scientific Research Applications
9-Mesityl-10-methylacridin-10-ium iodide has several applications in scientific research:
Mechanism of Action
The mechanism by which 9-Mesityl-10-methylacridin-10-ium iodide exerts its effects involves its ability to act as a dual sensitizer. It can facilitate both singlet oxygen formation and electron-transfer reactions. The compound’s mesityl group plays a crucial role in stabilizing the charge-shifted state, allowing it to participate in various photochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 9-Mesityl-10-methylacridinium perchlorate
- 9-Mesityl-10-methylacridinium bromide
- 10-Methyl-9-(2,4,6-trimethylphenyl)acridinium perchlorate
Uniqueness
9-Mesityl-10-methylacridin-10-ium iodide is unique due to its specific combination of a mesityl group and a methylacridinium ion. This combination imparts distinct photochemical properties, making it particularly useful as a photocatalyst and in sensor applications .
Properties
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N.HI/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;/h5-14H,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKMDCZGFAHRJC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.